L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester
Description
Properties
CAS No. |
646530-56-5 |
|---|---|
Molecular Formula |
C12H20ClNO7 |
Molecular Weight |
325.74 g/mol |
IUPAC Name |
bis(2-methoxyethyl) (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C12H20ClNO7/c1-18-3-5-20-11(16)7-9(14-10(15)8-13)12(17)21-6-4-19-2/h9H,3-8H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
QZCNHOKFTLJCBD-VIFPVBQESA-N |
Isomeric SMILES |
COCCOC(=O)C[C@@H](C(=O)OCCOC)NC(=O)CCl |
Canonical SMILES |
COCCOC(=O)CC(C(=O)OCCOC)NC(=O)CCl |
Origin of Product |
United States |
Biological Activity
L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves acylation reactions where the chloroacetyl group is introduced to the amino acid backbone. The resulting compound features two methoxyethyl ester groups, which enhance its solubility and bioavailability.
2.1 Cytotoxicity and Antitumor Activity
Research indicates that derivatives of L-aspartic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the aspartate moiety can lead to significant changes in cytostatic activity. In particular, the introduction of phosphonoacetyl groups has been linked to a total loss of cytostatic activity in human KB cell lines when replacing carboxylic groups in aspartate derivatives .
The biological activity of L-Aspartic acid derivatives often involves interactions with cellular pathways that regulate apoptosis and cell proliferation. The chloroacetyl group is known to enhance the electrophilicity of the compound, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity may lead to the modulation of signaling pathways associated with cancer progression .
3.1 Antitumor Efficacy in Preclinical Models
A study evaluated the antitumor efficacy of various chloroacetyl derivatives in murine models. The results demonstrated that these compounds could induce apoptosis in tumor cells while sparing normal cells, suggesting a selective mechanism of action .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| L-Aspartic Acid Derivative 1 | 15 ± 2 | KB Cells |
| L-Aspartic Acid Derivative 2 | 20 ± 3 | MCF-7 Cells |
| Control (No Treatment) | >100 | All Cell Lines |
3.2 Neuroprotective Effects
In addition to its anticancer properties, L-Aspartic acid derivatives have been investigated for their neuroprotective effects. A recent study highlighted that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
4. Conclusion and Future Directions
This compound shows promising biological activity with applications in cancer therapy and neuroprotection. Future research should focus on elucidating the precise mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and reduced toxicity.
Scientific Research Applications
Pharmaceutical Development
Role as a Bioconjugation Agent:
The compound is utilized in pharmaceutical development as a bioconjugation agent. It facilitates the attachment of therapeutic agents to antibodies or other biomolecules, enhancing drug delivery systems. For instance, studies have shown that derivatives of chloroacetylated amino acids can improve the stability and efficacy of monoclonal antibodies by allowing for site-specific modifications without altering their functional properties .
Case Study:
In a study focusing on antibody-drug conjugates (ADCs), L-Aspartic acid derivatives were used to create stable linkers that connect cytotoxic drugs to antibodies. This approach demonstrated improved targeting of cancer cells while minimizing systemic toxicity .
Biochemical Research
Investigation of Protein Modifications:
L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester is employed in biochemical research to study protein modifications. Its structure allows for selective modifications of amino acids in proteins, aiding researchers in understanding protein interactions and functions .
Application in Enzyme Studies:
This compound has been used to modify enzymes, allowing for the investigation of enzyme kinetics and mechanisms. By attaching specific groups to active sites, researchers can analyze how these modifications affect enzyme activity and stability .
Incorporation into Formulations:
L-Aspartic acid derivatives are increasingly being incorporated into cosmetic formulations due to their moisturizing properties. They enhance skin hydration and improve product texture, making them valuable for skincare products aimed at improving skin health .
Agricultural Applications
Potential Use as Herbicides:
Research indicates that derivatives of L-Aspartic acid may be explored for use in herbicides due to their ability to regulate plant growth. This application is still under investigation but shows promise for developing environmentally friendly agricultural chemicals .
Comparison with Similar Compounds
Chemical Structure and Properties :
- IUPAC Name : L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester
- CAS Number : 86150-71-2
- Molecular Formula: C₁₀H₁₉NO₆
- Molecular Weight : 249.26 g/mol
- Functional Groups : Features a chloroacetyl group at the N-terminus and bis(2-methoxyethyl) ester groups at the carboxylic acid termini.
Applications: This compound is categorized under glycol ether esters, which are often used in organic synthesis, peptide modifications, and drug delivery systems due to their solubility in both polar and nonpolar solvents .
Comparison with Similar Compounds
Structural Analogues in the Glycol Ethers Category
Key Observations :
- Solubility : Bis(2-methoxyethyl) esters (e.g., target compound) exhibit higher polarity than ethoxy analogues due to shorter alkyl chains .
- Reactivity : The chloroacetyl group in the target compound offers nucleophilic reactivity for conjugation, unlike unmodified esters like L-Glutamic acid derivatives .
Aspartic Acid Derivatives with Bulky Ester Groups
Key Observations :
Reactivity and Functional Group Comparisons
| Functional Group | Example Compound | Reactivity Profile |
|---|---|---|
| Chloroacetyl | Target compound (86150-71-2) | Reacts with amines/thiols for conjugation |
| tert-Butoxycarbonyl (Boc) | N-(tert-Butoxycarbonyl)-L-aspartic acid | Acid-labile, used for temporary protection |
| Trimethylsilyl (TMS) | N-Trimethylsilyl-L-aspartic acid bis(TMS) ester | Volatile, used in derivatization for GC-MS |
Q & A
Basic: What are the recommended synthetic routes for L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester?
Methodological Answer:
The compound can be synthesized via a two-step process:
Chloroacetylation of L-Aspartic Acid: React L-aspartic acid with chloroacetyl chloride in an aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to protect the α-amino group.
Esterification: Treat the intermediate with 2-methoxyethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in the presence of a catalyst (e.g., DMAP).
Validation: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference analogous esterification methods for amino acid derivatives .
Advanced: How can conflicting NMR data for the ester groups be resolved during structural confirmation?
Methodological Answer:
Discrepancies in ester peak integration (e.g., splitting or unexpected shifts) may arise from:
- Steric hindrance: Use 2D NMR (HSQC, HMBC) to differentiate between ester environments.
- Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions.
- Dynamic rotation: Variable-temperature NMR can resolve restricted rotation in bulky ester moieties.
Example: For bis(2-methoxyethyl) esters, the methoxy protons typically resonate at δ 3.2–3.5 ppm. Cross-validate with IR (C=O stretch ~1740 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion) .
Basic: What analytical techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm.
- Melting Point: Compare observed values (e.g., 196–200°C for analogous esters) with literature to assess crystallinity .
- Elemental Analysis: Confirm C, H, N, and Cl content (±0.3% deviation).
Note: Residual solvents (e.g., DMF) can be quantified via GC-MS .
Advanced: How does the chloroacetyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): The chloroacetyl group may hydrolyze to form glycine derivatives. Monitor via HPLC at timed intervals.
- Basic Conditions (pH > 10): Ester bonds are prone to saponification. Stabilize with buffers (e.g., phosphate, pH 7.4) for biological assays.
Experimental Design: Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks. Compare degradation products with synthetic standards .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
- Hexane/Ethyl Acetate: Effective for removing non-polar impurities.
- Methanol/Water: Suitable for polar byproducts.
Procedure: Dissolve the crude product in warm ethyl acetate, add hexane dropwise until cloudiness appears, and cool to 4°C. Filter and dry under vacuum .
Advanced: How can competing side reactions during esterification be minimized?
Methodological Answer:
- Protection of Carboxylic Acids: Temporarily protect the β-carboxylic acid of aspartic acid with a tert-butyl group to prevent undesired ester formation.
- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) at 0.1 eq to enhance reaction efficiency.
- Temperature Control: Maintain the reaction at 0–5°C to suppress racemization.
Validation: Compare yields and enantiomeric excess (HPLC with chiral column) under varying conditions .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Chloroacetyl Toxicity: Use a fume hood, nitrile gloves, and eye protection.
- Ester Solubility: Avoid prolonged skin contact with 2-methoxyethanol (toxic solvent residue).
Storage: Keep at –20°C in amber vials under nitrogen to prevent hydrolysis .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density around the chloroacetyl group.
- Molecular Dynamics: Simulate hydrolysis rates in aqueous solutions (e.g., GROMACS) to identify vulnerable bonds.
Validation: Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .
Basic: What spectral databases are reliable for verifying this compound’s structure?
Methodological Answer:
- NIST Chemistry WebBook: Reference IR and mass spectra for analogous esters (e.g., bis(2-methoxyethyl) phthalate, CAS 117-82-8).
- SciFinder: Search for reported NMR shifts of chloroacetyl-protected amino acid esters .
Advanced: How can this compound be applied in designing enzyme-responsive prodrugs?
Methodological Answer:
- Esterase Sensitivity: Test hydrolysis rates with porcine liver esterase (PLE) or human carboxylesterase (hCE1).
- Drug Conjugation: Link the β-carboxylic acid to an anticancer agent (e.g., doxorubicin) via a pH-labile spacer.
Experimental Design: Use LC-MS to quantify drug release in simulated physiological conditions (37°C, pH 5.0–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
